![molecular formula C8H7BrN2O B13052286 4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one is an organic compound with the molecular formula C8H7BrN2O. It is a heterocyclic compound containing both pyrrole and pyridine rings, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions . This reaction typically proceeds through a cyclization process, forming the desired pyrrolopyridine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug discovery.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to its potential anti-tumor and anti-inflammatory properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity . The pathways involved in its action include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one can be compared with other similar compounds, such as:
4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one: This compound has a tosyl group, which can influence its reactivity and biological activity.
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This derivative is known for its kinase inhibition activity and is used in similar medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5-6(9)3-10-8(12)7(5)11-4/h2-3,11H,1H3,(H,10,12) |
InChI Key |
PYKFOTBCOVSDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


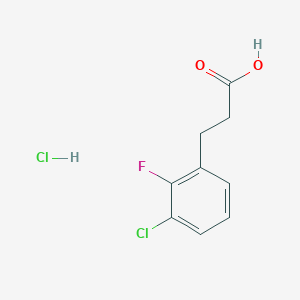

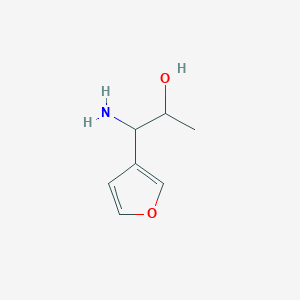


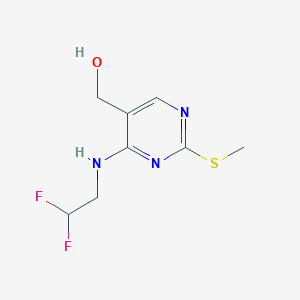
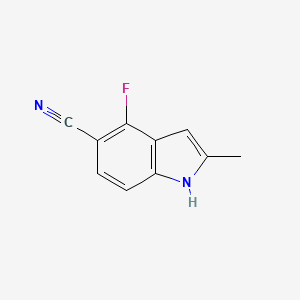
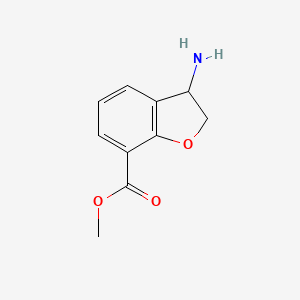
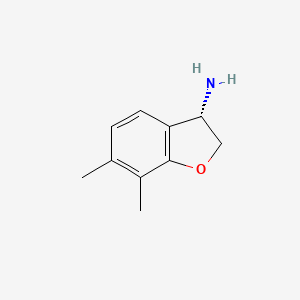
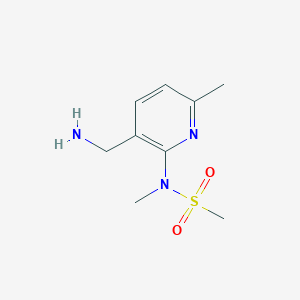
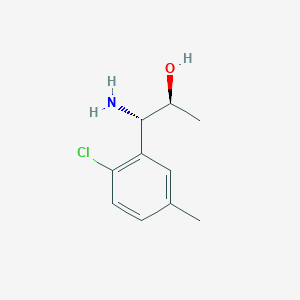
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
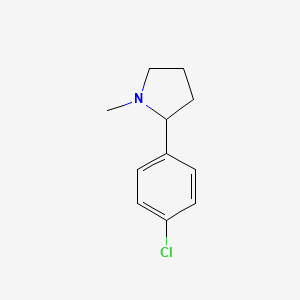
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
